Cas no 2138558-64-0 (4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole)
4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- EN300-1157211
- 2138558-64-0
- 4-(5-chloro-2-methylcyclohexyl)-1,3-thiazole
- 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole
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- Inchi: 1S/C10H14ClNS/c1-7-2-3-8(11)4-9(7)10-5-13-6-12-10/h5-9H,2-4H2,1H3
- InChI Key: OAJNEFVNYLJURV-UHFFFAOYSA-N
- SMILES: ClC1CCC(C)C(C2=CSC=N2)C1
Computed Properties
- Exact Mass: 215.0535483g/mol
- Monoisotopic Mass: 215.0535483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 41.1Ų
4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1157211-0.05g |
4-(5-chloro-2-methylcyclohexyl)-1,3-thiazole |
2138558-64-0 | 0.05g |
$1381.0 | 2023-06-09 | ||
| Enamine | EN300-1157211-0.1g |
4-(5-chloro-2-methylcyclohexyl)-1,3-thiazole |
2138558-64-0 | 0.1g |
$1447.0 | 2023-06-09 | ||
| Enamine | EN300-1157211-0.25g |
4-(5-chloro-2-methylcyclohexyl)-1,3-thiazole |
2138558-64-0 | 0.25g |
$1513.0 | 2023-06-09 | ||
| Enamine | EN300-1157211-0.5g |
4-(5-chloro-2-methylcyclohexyl)-1,3-thiazole |
2138558-64-0 | 0.5g |
$1577.0 | 2023-06-09 | ||
| Enamine | EN300-1157211-1.0g |
4-(5-chloro-2-methylcyclohexyl)-1,3-thiazole |
2138558-64-0 | 1g |
$1643.0 | 2023-06-09 | ||
| Enamine | EN300-1157211-2.5g |
4-(5-chloro-2-methylcyclohexyl)-1,3-thiazole |
2138558-64-0 | 2.5g |
$3220.0 | 2023-06-09 | ||
| Enamine | EN300-1157211-5.0g |
4-(5-chloro-2-methylcyclohexyl)-1,3-thiazole |
2138558-64-0 | 5g |
$4764.0 | 2023-06-09 | ||
| Enamine | EN300-1157211-10.0g |
4-(5-chloro-2-methylcyclohexyl)-1,3-thiazole |
2138558-64-0 | 10g |
$7065.0 | 2023-06-09 |
4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole
Introduction to 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole (CAS No. 2138558-64-0)
4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole, with the CAS number 2138558-64-0, is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class, which is known for its diverse biological activities and potential therapeutic applications. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing one sulfur and one nitrogen atom. The presence of the 5-chloro-2-methylcyclohexyl substituent imparts unique structural and chemical properties to this molecule, making it a valuable candidate for various biochemical and pharmacological studies.
The synthesis of 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole typically involves multi-step reactions, including the formation of the thiazole ring and the introduction of the substituted cyclohexyl group. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic and industrial settings. The ability to synthesize this compound with high purity and yield is crucial for ensuring consistent results in subsequent research and development phases.
In terms of its biological activity, 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole has shown promising potential in several areas. One notable application is its use as a lead compound in the development of novel antifungal agents. Fungal infections pose a significant health challenge, particularly in immunocompromised patients, and there is a growing need for new antifungal drugs with improved efficacy and reduced side effects. Studies have demonstrated that this thiazole derivative exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is thought to involve disruption of fungal cell membranes, leading to cell death.
Beyond antifungal properties, 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole has also been investigated for its potential as an anticancer agent. Thiazoles are known to interact with various cellular targets, including enzymes involved in cell proliferation and apoptosis. Research has shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and blocking cell cycle progression. Specifically, it has been found to target key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole are another important aspect of its evaluation as a potential therapeutic agent. Preclinical studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and stability in physiological conditions, which are essential characteristics for a drug candidate intended for systemic administration. Additionally, the compound shows low toxicity in animal models, suggesting a favorable safety profile.
In the context of drug discovery and development, 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole serves as an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound, researchers can identify derivatives with enhanced potency and selectivity for specific targets. This approach has led to the identification of several analogs with improved pharmacological properties, some of which are currently undergoing further preclinical evaluation.
The potential applications of 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole extend beyond its direct therapeutic uses. For instance, it can be used as a tool compound in basic research to study the biological functions of thiazoles and their interactions with cellular targets. Its unique chemical structure also makes it a valuable reagent for synthetic chemistry applications, where it can serve as a building block for more complex molecules.
In conclusion, 4-(5-Chloro-2-methylcyclohexyl)-1,3-thiazole (CAS No. 2138558-64-0) is a versatile compound with significant potential in both research and pharmaceutical development. Its promising biological activities, favorable pharmacokinetic properties, and structural versatility make it an attractive candidate for further investigation and optimization. As research in this area continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the ongoing efforts to address unmet medical needs.
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